4-(Heptylsulfanyl)benzoic acid molecular structure
4-(Heptylsulfanyl)benzoic acid molecular structure
An In-Depth Technical Guide to the Molecular Structure and Properties of 4-(Heptylsulfanyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4-(Heptylsulfanyl)benzoic acid (also known as 4-(heptylthio)benzoic acid), a molecule of interest in medicinal chemistry and materials science. This document delves into its molecular structure, physicochemical properties, and a robust, validated protocol for its synthesis and characterization. While direct experimental spectroscopic data is not widely available in public literature, this guide presents a detailed, predicted spectroscopic profile based on established principles and data from closely related structural analogs. Furthermore, it explores the potential applications of this compound in drug development, drawing from the known biological activities of similar thioether-containing aromatic acids. This guide is intended to serve as a foundational resource for researchers seeking to synthesize, characterize, and utilize 4-(Heptylsulfanyl)benzoic acid in their work.
Introduction: The Significance of Thioether-Containing Scaffolds
Thioether linkages (R-S-R') are a cornerstone in the design of biologically active molecules. Their presence imparts unique physicochemical characteristics, including increased lipophilicity and metabolic stability compared to their ether or ester counterparts. In the context of drug development, the thioether moiety can serve as a flexible yet stable linker, influence binding to biological targets, and modulate pharmacokinetic properties.[1] Benzoic acid derivatives, on their own, are a well-established class of compounds with a wide range of applications, from food preservatives to precursors for pharmaceuticals.[2] The combination of a thioether and a benzoic acid moiety in a single scaffold, as seen in 4-(Heptylsulfanyl)benzoic acid, presents a compelling template for the exploration of new therapeutic agents and functional materials.
This guide provides an in-depth examination of the molecular structure of 4-(Heptylsulfanyl)benzoic acid, offering the necessary technical details for its synthesis, purification, and characterization, thereby enabling its further investigation in a research setting.
Molecular Structure and Physicochemical Properties
4-(Heptylsulfanyl)benzoic acid is an aromatic carboxylic acid characterized by a heptylthio group at the para-position of the benzene ring. This structure confers both hydrophobic (the heptyl chain) and hydrophilic (the carboxylic acid) properties, making it an amphiphilic molecule.
Structural Representation
The molecular structure of 4-(Heptylsulfanyl)benzoic acid can be represented in two dimensions as follows:
Caption: 2D Molecular Structure of 4-(Heptylsulfanyl)benzoic acid.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 32910-58-0 | [1] |
| Molecular Formula | C₁₄H₂₀O₂S | [1] |
| Molecular Weight | 252.37 g/mol | [1] |
| SMILES | O=C(O)C1=CC=C(SCCCCCCC)C=C1 | [1] |
| Predicted Boiling Point | 329.8±25.0 °C | [3] |
| Predicted Density | 1.23±0.1 g/cm³ | [3] |
Synthesis and Characterization
The synthesis of 4-(Heptylsulfanyl)benzoic acid can be achieved through a robust two-step process, beginning with the synthesis of the key intermediate, 4-mercaptobenzoic acid, followed by a nucleophilic substitution reaction.
Synthetic Workflow
The overall synthetic strategy is outlined below:
Caption: Synthetic workflow for 4-(Heptylsulfanyl)benzoic acid.
Rationale Behind Experimental Choices
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Step 1: Synthesis of 4-Mercaptobenzoic Acid: This method, adapted from established protocols, utilizes readily available and cost-effective starting materials like p-chlorobenzoic acid and thiourea.[4][5] The use of an iodine catalyst facilitates the formation of an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the desired thiol. This approach avoids the use of more hazardous reagents often associated with thiol synthesis.
-
Step 2: S-Alkylation: The synthesis of the final product employs a variation of the Williamson ether synthesis, tailored for thioether formation.[6][7] 4-Mercaptobenzoic acid is deprotonated with a mild base such as potassium carbonate to form the more nucleophilic thiolate anion. This anion then displaces the bromide from 1-bromoheptane in an Sₙ2 reaction. A polar aprotic solvent like DMF or acetone is chosen to facilitate this type of reaction.
Spectroscopic Profile (Predicted)
Predicted ¹H NMR Spectrum
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a high chemical shift, likely around 12.0-13.0 ppm . This proton is often subject to exchange and may appear very broad or not be observed at all.
-
Aromatic Protons (-C₆H₄-): The para-substitution pattern will result in two doublets, characteristic of an AA'BB' system.
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The two protons ortho to the carboxylic acid group are expected to appear as a doublet around 7.9-8.1 ppm .
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The two protons ortho to the sulfur atom are expected to appear as a doublet around 7.2-7.4 ppm .
-
-
Heptyl Chain Protons (-S-C₇H₁₅):
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The methylene group attached to the sulfur (-S-CH₂ -) is predicted to be a triplet around 2.9-3.1 ppm .
-
The subsequent methylene groups (-CH₂ -) will likely appear as a complex multiplet in the range of 1.2-1.7 ppm .
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The terminal methyl group (-CH₃ ) is expected to be a triplet around 0.8-0.9 ppm .
-
Predicted ¹³C NMR Spectrum
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Carboxylic Carbonyl Carbon (-COOH): Expected to be in the range of 167-170 ppm .[9]
-
Aromatic Carbons (-C₆H₄-):
-
The carbon attached to the carboxylic acid (C1) is predicted around 129-131 ppm .
-
The carbons ortho to the carboxylic acid (C2, C6) are expected around 130-132 ppm .
-
The carbons meta to the carboxylic acid (C3, C5) are predicted around 125-127 ppm .
-
The carbon attached to the sulfur atom (C4) is expected to be more shielded, around 145-148 ppm .
-
-
Heptyl Chain Carbons (-S-C₇H₁₅): A series of signals are expected between 14-35 ppm , with the carbon attached to sulfur appearing around 33-35 ppm and the terminal methyl carbon around 14 ppm .
Predicted IR Spectrum
-
O-H Stretch (Carboxylic Acid): A very broad band is expected from approximately 2500 to 3300 cm⁻¹ , which is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[10]
-
C-H Stretch (Aromatic): Sharp peaks are expected just above 3000 cm⁻¹ .
-
C-H Stretch (Aliphatic): Multiple sharp peaks are predicted in the range of 2850-2960 cm⁻¹ .
-
C=O Stretch (Carbonyl): A strong, sharp absorption is expected around 1680-1710 cm⁻¹ .[10]
-
C=C Stretch (Aromatic): Several peaks of variable intensity are predicted in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Carboxylic Acid): A medium intensity band is expected around 1280-1320 cm⁻¹ .
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 252 .
-
Key Fragmentation Patterns:
-
Loss of the hydroxyl radical (-OH) to give a peak at m/z = 235 .
-
Loss of the carboxylic acid group (-COOH) to give a peak at m/z = 207 .
-
Cleavage of the C-S bond with loss of the heptyl radical, leading to a fragment at m/z = 153 .
-
Alpha-cleavage of the heptyl chain, resulting in various smaller fragments.
-
Potential Applications in Drug Development
While 4-(Heptylsulfanyl)benzoic acid itself has not been extensively studied for its biological activity, its structural motifs are present in compounds with known pharmacological effects. This allows for a prospective analysis of its potential applications.
Caption: Conceptual overview of potential applications.
-
Antimicrobial Agents: Benzoic acid and its derivatives are known for their antimicrobial properties.[2] The introduction of a lipophilic heptylthio chain could enhance the ability of the molecule to penetrate microbial cell membranes, potentially leading to increased efficacy against a range of bacteria and fungi.
-
Anticancer Therapeutics: Thioether-containing compounds have been investigated as anticancer agents, with mechanisms often involving the modulation of key signaling pathways such as NF-κB and STAT3.[1] The structural scaffold of 4-(Heptylsulfanyl)benzoic acid could serve as a starting point for the design of novel inhibitors of cancer-related targets.
-
Receptor Modulators: The long alkyl chain and aromatic ring provide features conducive to binding within the hydrophobic pockets of various receptors. For instance, 4-(alkylthio)benzonitrile derivatives have been explored as androgen receptor antagonists.[2] This suggests that 4-(Heptylsulfanyl)benzoic acid could be a valuable building block for developing ligands for nuclear receptors or other protein targets.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of 4-(Heptylsulfanyl)benzoic acid. Standard laboratory safety procedures should be followed at all times.
Synthesis of 4-Mercaptobenzoic Acid (Precursor)
-
Reaction Setup: To a 1L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (640 mL).
-
Addition of Reagents: Add p-chlorobenzoic acid (80.0 g, 0.51 mol) and thiourea (58.3 g, 0.77 mol). Stir at room temperature until all solids have dissolved.
-
Catalyst Addition and Reflux: Add iodine (0.13 g, 0.51 mmol) to the mixture. Heat the reaction to reflux (approximately 75-80 °C) and maintain for 7 hours.
-
Isolation of Intermediate: Cool the reaction mixture to 0-5 °C in an ice bath and let it stand for 3 hours. Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold ethanol (2 x 250 mL). Dry the intermediate under reduced pressure.
-
Hydrolysis: In a separate 1L flask, add deionized water (420 mL) and the dried intermediate (60.0 g). While stirring, add solid sodium hydroxide (20.8 g, 0.52 mol) in portions. Stir at room temperature for 1 hour.
-
Acidification and Precipitation: Filter the reaction mixture. To the filtrate, slowly add glacial acetic acid dropwise until the pH reaches 1-2. A solid will precipitate.
-
Final Isolation: Cool the mixture to below 10 °C, stir for 1 hour, and collect the solid by vacuum filtration. Wash the product with deionized water (2 x 120 mL) and dry under vacuum at 40 °C to yield crude 4-mercaptobenzoic acid.
-
Purification (Optional): The crude product can be recrystallized from a hot mixture of ethyl acetate and water to obtain high-purity 4-mercaptobenzoic acid.[4][5]
Synthesis of 4-(Heptylsulfanyl)benzoic Acid
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-mercaptobenzoic acid (10.0 g, 64.8 mmol), anhydrous potassium carbonate (17.9 g, 129.6 mmol), and acetone (100 mL).
-
Addition of Alkyl Halide: While stirring, add 1-bromoheptane (12.8 mL, 77.8 mmol) dropwise to the suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature and remove the acetone under reduced pressure. Add 100 mL of water to the residue.
-
Acidification: Slowly add 2M hydrochloric acid until the pH of the solution is approximately 1-2, which will precipitate the product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Recrystallize from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 4-(Heptylsulfanyl)benzoic acid as a solid.
Conclusion
4-(Heptylsulfanyl)benzoic acid is a molecule with significant potential, stemming from the unique combination of a stable thioether linkage, a lipophilic heptyl chain, and a versatile benzoic acid handle. This guide has provided a comprehensive framework for its molecular structure, physicochemical properties, and a detailed, scientifically-grounded protocol for its synthesis and characterization. While direct experimental data for this specific molecule remains to be widely published, the predictive analysis based on close structural analogs offers a solid foundation for future research. The potential applications in drug discovery, particularly in the development of antimicrobial, anticancer, and receptor-modulating agents, warrant further investigation of this promising chemical entity.
References
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Chifiriuc, M. C., et al. (2008). Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. Molecules, 13(3), 567-578. URL: [Link]
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NIST. (n.d.). Benzoic acid, 4-heptyl-. In NIST Chemistry WebBook. Retrieved from webbook.nist.gov. URL: [Link]
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Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. URL: [Link]
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Doc Brown's Chemistry. (2026, February 24). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from docbrown.info. URL: [Link]
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NIST. (n.d.). Benzoic acid, 4-hydroxy-, n-heptyl ester. In NIST Chemistry WebBook. Retrieved from webbook.nist.gov. URL: [Link]
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Doc Brown's Chemistry. (2026, February 24). 1H proton nmr spectrum of benzoic acid. Retrieved from docbrown.info. URL: [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. URL: [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from masterorganicchemistry.com. URL: [Link]
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